

Technical Guide: Solubility and Stability of 4-Chloro-6-methyl-3-nitroquinoline

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitroquinoline

Cat. No.: B8815945

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Executive Technical Summary

Compound: **4-Chloro-6-methyl-3-nitroquinoline** CAS: 99010-06-7 Molecular Formula: $C_{10}H_7ClN_2O_2$ Molecular Weight: 222.63 g/mol [1][2]

This guide provides a critical analysis of the physicochemical behavior of **4-Chloro-6-methyl-3-nitroquinoline**. This compound is a high-value electrophilic intermediate used primarily in the synthesis of functionalized quinoline scaffolds (e.g., antimalarials, kinase inhibitors). Its utility is defined by the C4-chlorine atom, which is electronically activated by the adjacent C3-nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

Researchers must treat this compound not merely as a stable reagent, but as a moisture-sensitive electrophile. Improper handling leads to rapid hydrolysis to the thermodynamically stable (but synthetically useless for S_NAr) 4-hydroxy-6-methyl-3-nitroquinoline (quinolone form).

Physicochemical & Solubility Profile

Fundamental Properties

Property	Value / Description	Context for Application
LogP (Predicted)	~3.10	Lipophilic; poor aqueous solubility.
TPSA	56.03 Å ²	Moderate polarity due to nitro group.
Appearance	Yellow crystalline solid	Color intensity may darken upon degradation.
pKa (Conjugate Acid)	~1.5–2.5 (Predicted)	The 3-nitro group significantly reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa 4.9).

Solubility & Solvent Compatibility

The solubility profile is dictated by the planar aromatic structure and the lipophilic methyl/chloro substituents, offset slightly by the polar nitro group.

Solubility Table for Stock Preparation:

Solvent Class	Solvent	Solubility Rating	Stability Risk	Application Notes
Polar Aprotic	DMSO	High (>50 mg/mL)	Low	Recommended for biological assay stocks. Freeze-thaw stable.
Polar Aprotic	DMF	High (>50 mg/mL)	Moderate	Good for synthesis; risk of dimethylamine impurities reacting with C4-Cl over time.
Chlorinated	DCM / Chloroform	High	Low	Excellent for extraction and anhydrous reactions.
Protic	Methanol / Ethanol	Moderate (Heat required)	High	Avoid for storage. Risk of solvolysis (alkoxy-dechlorination) upon heating or prolonged storage.
Aqueous	Water / PBS	Insoluble	Critical	Rapid hydrolysis at pH > 7. Precipitates immediately from organic stocks.

“

Critical Protocol Note: Do not store stock solutions in alcohols (MeOH/EtOH). The C4-chlorine is sufficiently activated to undergo slow S_NAr with the solvent alkoxide, forming the methyl/ethyl ether impurity, especially if the solvent is not strictly anhydrous.

Stability & Reactivity Mechanisms

The stability of **4-Chloro-6-methyl-3-nitroquinoline** is governed by the electron-withdrawing nature of the 3-nitro group (

effects), which creates a significant partial positive charge (

) at the C4 position.

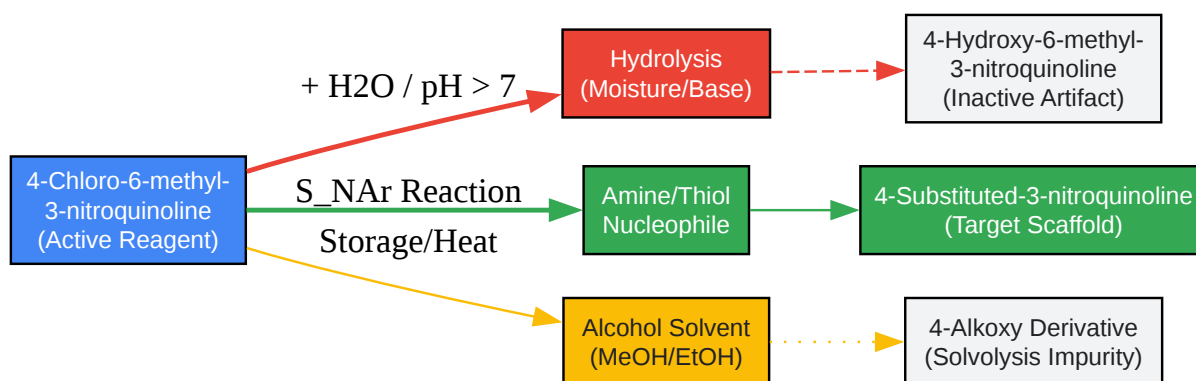
Degradation Pathway: Hydrolysis

The primary degradation pathway is the displacement of the chloride by water (hydrolysis), yielding 4-hydroxy-6-methyl-3-nitroquinoline. This reaction is base-catalyzed and accelerated by heat.

- Mechanism: Addition-Elimination (S_NAr).
- Visual Indicator: Conversion of the soluble yellow solid into a pale, high-melting precipitate (the 4-hydroxy tautomer is often less soluble in organic solvents due to H-bonding/lattice energy).

Reactivity Diagram (DOT)

The following diagram illustrates the competing pathways researchers must control.



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Figure 1: Competitive reactivity pathways. The high electrophilicity at C4 drives both the desired synthesis (Green) and degradation pathways (Red/Yellow).

Handling & Storage Protocols

To maintain purity >97% for SAR studies or process development, follow this self-validating storage system.

Solid State Storage

- Temperature: 2–8°C (Short term) or -20°C (Long term).
- Atmosphere: Store under Argon or Nitrogen. The compound is not pyrophoric but is hygroscopic in the sense that surface moisture initiates hydrolysis.
- Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if possible (trace metal catalysis is rare but possible); use antistatic plastic or glass.

Solution State Stability

- DMSO Stocks: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which introduce condensation.
- LC-MS Samples: Analyze within 24 hours if dissolved in Acetonitrile/Water mixtures. Do not leave in the autosampler for >48 hours without verifying the 4-hydroxy impurity peak.

Analytical Methodologies

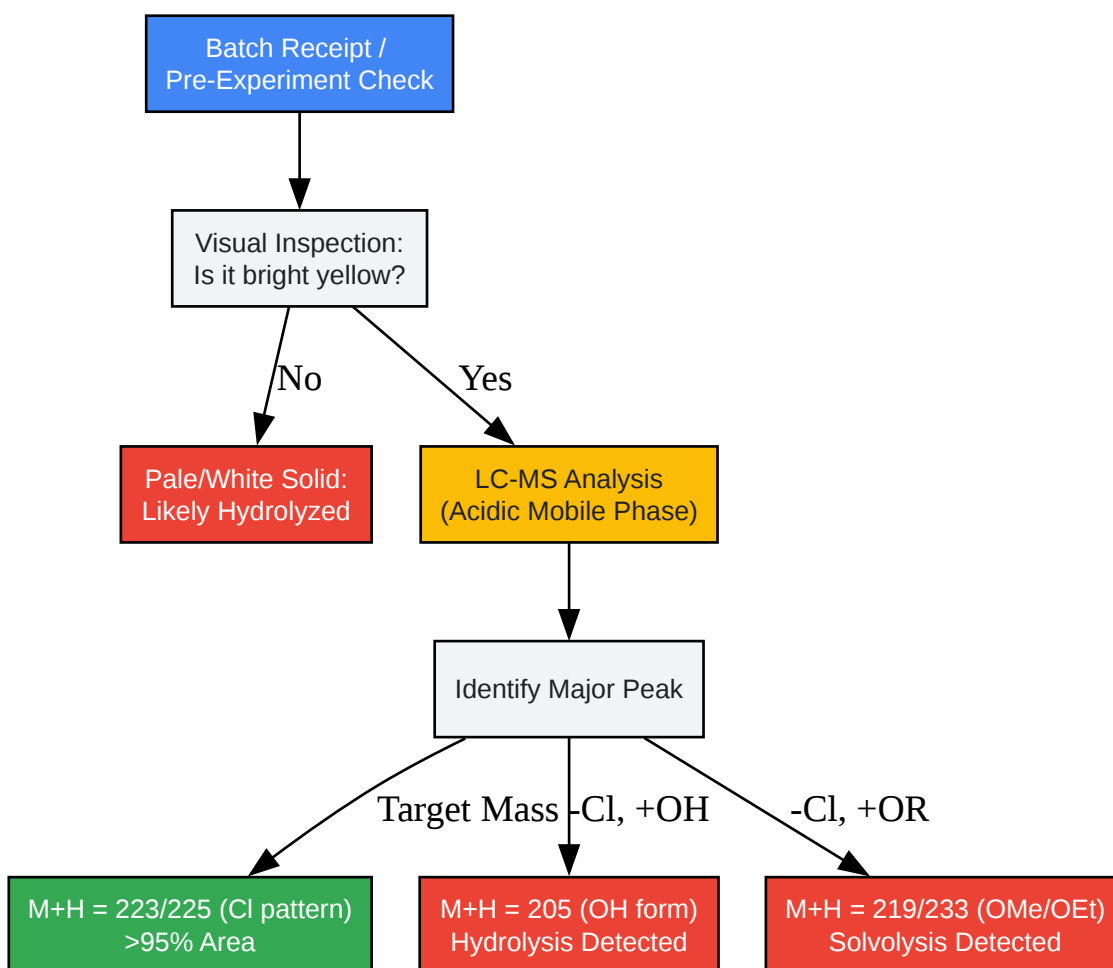
HPLC Purity & Stability Assay

Standard reverse-phase conditions must be acidic to suppress the ionization of potential hydrolysis products (quinolones), ensuring sharp peaks.

Parameter	Condition	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm	Standard hydrophobic retention.
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH (~2.7) keeps the quinoline nitrogen protonated/neutral and prevents tailing.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	ACN provides better peak shape for nitro-aromatics than MeOH.
Gradient	5% B to 95% B over 10 min	General scouting gradient. Target elutes late due to Cl/Me lipophilicity.
Detection	UV 254 nm & 280 nm	Nitro group provides strong absorbance at 254 nm.
Flow Rate	1.0 mL/min	Standard.

Stability Testing Workflow (DOT)

Use this logic flow to validate batch integrity before initiating expensive biological or synthetic steps.



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Figure 2: Quality Control Decision Matrix for **4-Chloro-6-methyl-3-nitroquinoline**.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. Retrieved from [\[Link\]](#)
- ResearchGate. (2018). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Synthetic route validation). Retrieved from [\[Link\]](#)

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Sources

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